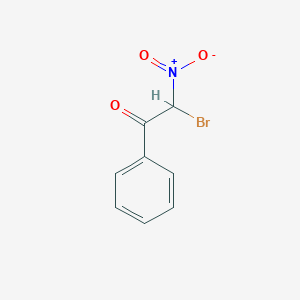

2-Bromo-2-nitroacetophenone

Description

Contextualization within Halogenated Nitro-Organic Chemistry

2-Bromo-2-nitroacetophenone belongs to the class of α-haloketones, which are characterized by a halogen substituent on the carbon atom adjacent to a carbonyl group. wikipedia.org The presence of both a halogen (bromine) and a nitro group significantly influences the compound's reactivity. The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon and increases the acidity of the α-hydrogen. up.ac.za This dual activation makes this compound susceptible to a variety of nucleophilic attacks and other chemical transformations.

The interplay between the bromo and nitro functionalities is a key aspect of its chemistry. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, opening up further synthetic pathways. evitachem.com This combination of reactive sites within a single molecule is a defining feature of many halogenated nitro-organic compounds and underpins their utility in organic synthesis.

Research Significance of this compound as a Versatile Synthetic Precursor

The true value of this compound lies in its application as a versatile starting material for the synthesis of diverse and complex molecules, particularly heterocyclic compounds. Its bifunctional nature allows for the construction of various ring systems through reactions with different nucleophiles and reagents.

One of the most significant applications is in the synthesis of oxazoles . For instance, it can be reacted with amides or ureas to form substituted oxazole (B20620) rings, which are important scaffolds in many biologically active compounds. arkat-usa.orgresearchgate.net A notable example is its use in the synthesis of N-(3-Methoxy-4-(oxazol-5-yl)phenyl)-5-(2-nitrophenyl)oxazol-2-amine, a complex molecule with potential pharmaceutical applications. arkat-usa.org The reaction typically proceeds through the formation of an intermediate by nucleophilic attack of the amide or urea (B33335) on the carbonyl carbon, followed by cyclization and elimination of water.

Similarly, this compound is a key precursor for the synthesis of isoxazoles . The reaction with hydroxylamine (B1172632) or its derivatives can lead to the formation of isoxazole (B147169) rings through a condensation-cyclization sequence. rsc.orgorganic-chemistry.org These isoxazole derivatives are also of interest due to their presence in various pharmacologically active compounds. nih.gov

Furthermore, this compound serves as a building block for other heterocyclic systems. It has been utilized in the synthesis of 2,1-benzisoxazoles through a multi-step process involving its initial conversion to an intermediate which then undergoes reductive cyclization. rsc.org It is also employed in the preparation of thiazole (B1198619) derivatives through reactions with thioamides. nih.gov The reactivity of this compound with various nucleophiles, including amines and thiols, allows for the introduction of diverse functionalities and the construction of a wide range of molecular architectures. evitachem.comsmolecule.com

Historical Development of Research on Alpha-Halo-Nitro Ketones

The study of α-haloketones has a long history in organic chemistry, with early research focusing on their synthesis and fundamental reactivity. mdpi.comresearchgate.net The direct halogenation of ketones has been a common method for their preparation. wikipedia.org Over the years, significant advancements have been made in developing milder and more selective halogenation protocols. mdpi.com

The introduction of a nitro group at the α-position, creating α-halo-nitro ketones, added another layer of complexity and reactivity to these molecules. Research into α-nitro ketones gained traction due to their utility in synthesizing various organic compounds, including pyrazines. nih.gov The development of efficient methods for the oxidation of α-nitro alcohols to α-nitro ketones was a crucial step in making these compounds more accessible for synthetic applications. nih.gov

Early reviews on the synthesis and applications of α-haloketones laid the groundwork for future research. mdpi.comresearchgate.net As the understanding of their chemical behavior grew, so did their application in the synthesis of increasingly complex target molecules. The unique reactivity profile of compounds like this compound, combining the features of both α-haloketones and α-nitroketones, has made them valuable tools for synthetic chemists.

Overview of Current Research Trajectories Involving this compound

The application of this compound in the synthesis of biologically active molecules is a major driver of current research. arkat-usa.orgnih.gov Its role as a precursor to various scaffolds found in pharmaceuticals and agrochemicals makes it a compound of high interest. evitachem.com For example, its use in the synthesis of novel indolizine (B1195054) derivatives has been reported.

Furthermore, computational studies are being employed to gain a deeper understanding of the reaction mechanisms involving α-haloketones like this compound. up.ac.za These studies help to elucidate the factors that govern the competition between different reaction pathways, such as nucleophilic substitution and epoxidation, and can guide the design of more efficient synthetic strategies. up.ac.za The ongoing exploration of its reactivity and the development of new applications ensure that this compound will remain a significant compound in the field of organic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63200-78-2 |

|---|---|

Molecular Formula |

C8H6BrNO3 |

Molecular Weight |

244.04 g/mol |

IUPAC Name |

2-bromo-2-nitro-1-phenylethanone |

InChI |

InChI=1S/C8H6BrNO3/c9-8(10(12)13)7(11)6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

ZBVSOJZWZUGUAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C([N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Elucidation of 2 Bromo 2 Nitroacetophenone

Direct Synthetic Routes to 2-Bromo-2-nitroacetophenone

Direct synthetic approaches focus on introducing the alpha-bromo and nitro functionalities onto the acetophenone (B1666503) scaffold in a concise manner. These methods are often preferred for their efficiency and atom economy.

The most common direct route involves the alpha-bromination of a pre-existing nitroacetophenone derivative. This electrophilic substitution occurs at the carbon adjacent to the carbonyl group, which is activated by enol or enolate formation.

A prevalent method for synthesizing 2-Bromo-2'-nitroacetophenone (B32119) involves the direct bromination of o-nitroacetophenone. In a typical procedure, o-nitroacetophenone is dissolved in a solvent like ether and treated with elemental bromine in the presence of a catalytic amount of aluminum chloride. This reaction proceeds over a short period, and after quenching and extraction, it yields the desired product in good yield, reported to be around 77%.

Alternative brominating agents and conditions have also been explored for the α-bromination of various ketones, including substituted acetophenones. N-Bromosuccinimide (NBS) is a widely used reagent for such transformations. For instance, the α-bromination of ketones can be effectively catalyzed by silica (B1680970) gel using NBS in methanol, offering a rapid and high-yielding procedure. researchgate.net Other systems, such as using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under acidic catalysis, have been patented for the alpha-bromination of substituted acetophenones, including m-nitroacetophenone. google.com This method is noted for its mild conditions and high product purity. google.com Research has also demonstrated the use of sodium bromide (NaBr) with potassium persulfate (K₂S₂O₈) as an oxidant for the selective synthesis of α-bromoacetophenones. researchgate.net

| Starting Material | Brominating Agent | Catalyst/Solvent | Yield | Reference |

| o-Nitroacetophenone | Bromine | Aluminum chloride / Ether | 77% | |

| p-Nitroacetophenone | Bromine | Glacial Acetic Acid | - | prepchem.com |

| Ketones (general) | N-Bromosuccinimide (NBS) | Silica gel / Methanol | High | researchgate.net |

| m-Nitroacetophenone | DBDMH | Phosphoric Acid / Toluene | High | google.com |

| 4-Nitroacetophenone | NaBr / K₂S₂O₈ | Acetic Acid | - | researchgate.net |

| Acetophenone | NBS | Ionic Liquid / p-TsOH·H₂O | High | scirp.org |

The position of nitration is directed by the deactivating, meta-directing acetyl group. Therefore, this method is primarily effective for producing m-nitro substituted products. acs.org A patent describes the nitration of various acetophenone derivatives, including halogenated ones, using nitrogen oxides with oxygen in the presence of a metal catalyst, which could be applied to α-bromoacetophenone. google.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the initial components. researchgate.net These reactions are prized for their atom economy, efficiency, and ability to rapidly generate molecular complexity. researchgate.netdntb.gov.ua

While precursors like 2-nitroacetophenone are utilized as substrates in MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis to produce complex heterocyclic structures, a specific multicomponent reaction that directly yields this compound is not prominently featured in available research. dntb.gov.ua The development of such an MCR would represent a novel and highly streamlined approach to its synthesis, but currently remains a conceptual strategy.

Indirect Synthetic Pathways and Precursor Modifications

Indirect routes to this compound involve multi-step sequences starting from more readily available precursors. These pathways rely on the transformation of related molecules and strategic functional group interconversions.

The synthesis can conceptually begin with a differently halogenated acetophenone derivative. For instance, a related compound such as 2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone undergoes various transformations, including nucleophilic substitution of the bromine atom. This highlights the reactivity of the α-halogen. An indirect pathway could potentially involve a halogen exchange reaction (a Finkelstein-type reaction), where an α-chloro-nitroacetophenone is converted to the desired α-bromo derivative using a bromide salt, although such methods are more common for alkyl halides. vanderbilt.edu

A powerful indirect strategy involves introducing the nitro group onto a bromoacetophenone precursor that bears a different functional group. This approach allows for regiochemical control that might be difficult to achieve through direct nitration.

One patented method demonstrates this principle by starting with 4-bromoacetophenone. google.com The synthesis proceeds through the following key steps:

Oxime Formation: The ketone functionality of 4-bromoacetophenone is first protected by converting it into an O-methyloxime using hydroxylamine (B1172632) hydrochloride and subsequent methylation. google.com

Directed Nitration: The oxime group then directs the nitration to the ortho position (position 2 of the ring), using a palladium catalyst. google.com

Hydrolysis: The O-methyloxime group is then hydrolyzed back to the ketone using strong acid, yielding the final product, 4-bromo-2-nitroacetophenone, with an 84% yield for the final step. google.com

Another conceptual pathway involves the conversion of an amino group to a nitro group. One could envision a synthesis starting with an appropriately substituted 2-bromo-2-aminoacetophenone. The amino group could then be oxidized to a nitro group. The conversion of primary alkyl halides to nitroalkanes using reagents like silver nitrite (B80452) is a known functional group interconversion, highlighting that pathways exist to form the nitro moiety from other functional groups. vanderbilt.eduresearchgate.net

Optimization and Yield Enhancement in this compound Synthesis

The synthesis of α-haloketones, including this compound, is a fundamental transformation in organic chemistry, and significant research has been dedicated to optimizing these procedures for higher yields and purity. The primary method involves the direct α-halogenation of the corresponding ketone. mdpi.com The efficiency and selectivity of this reaction are highly dependent on a variety of factors, including the choice of brominating agent, catalyst, solvent, and reaction temperature.

Optimization studies for analogous compounds, such as positional isomers like 2-bromo-3'-nitroacetophenone (B51979), provide valuable insights. A common approach is the bromination of a nitroacetophenone precursor. Key to yield enhancement is the selection of the brominating agent. While elemental bromine (Br₂) can be used, often in glacial acetic acid, it requires careful control of stoichiometry to prevent the formation of dibrominated byproducts. mdpi.com N-bromosuccinimide (NBS) has emerged as a more selective and easier-to-handle alternative, often leading to cleaner reactions and higher purity of the desired product. google.com

The reaction is typically promoted by a catalyst. Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are frequently employed to facilitate the bromination. echemi.com For instance, one procedure for a related isomer involves treating 2'-nitroacetophenone (B117912) with bromine in diethyl ether in the presence of a catalytic amount of AlCl₃, achieving a high yield of 88%. echemi.com The choice of solvent also plays a critical role; options range from ethers to chlorinated solvents like dichloromethane (B109758) and acids like acetic acid. echemi.com Optimization research has shown that for the synthesis of 2-bromo-3'-nitroacetophenone, using NBS in dichloromethane at a controlled temperature of 30°C can result in a product with greater than 85% purity. The influence of these parameters on the synthesis is summarized in the table below.

| Parameter | Variation | Key Research Findings | Citation |

|---|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) vs. Bromine (Br₂) | NBS often provides better selectivity and is easier to handle, minimizing over-bromination. | |

| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Catalytic amounts of Lewis acids are effective in promoting the reaction. | echemi.com |

| Solvent | Dichloromethane, Diethyl Ether, Acetic Acid | Dichloromethane with NBS has been shown to yield high purity products. Diethyl ether is also effective. | echemi.com |

| Temperature | 0°C to 30°C | Controlled temperature is crucial for maximizing yield and selectivity. | echemi.com |

Methodological Advancements in the Preparation of Similar Alpha-Substituted Nitro Ketones

The synthesis of α-substituted nitro ketones, a versatile class of chemical building blocks, has evolved significantly beyond classical halogenation methods. mdpi.comnih.gov Modern advancements focus on improving efficiency, selectivity, and the scope of accessible molecules, including the development of enantioselective methods.

One major area of advancement is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have been developed to synthesize ketones from phenol (B47542) derivatives and nitroalkanes. researchgate.net Similarly, copper-catalyzed methods have been established for the efficient coupling of nitroalkanes with (hetero)aryl halides to produce a diverse range of α-aryl substituted nitroalkanes, which are valuable precursors to α-aryl ketones. researchgate.net These methods tolerate a wide variety of functional groups and provide access to complex structures that are difficult to obtain through traditional routes. researchgate.net

Organocatalysis has emerged as a powerful tool for achieving asymmetry in these syntheses. For instance, the enantioselective interrupted Feist-Benary reaction utilizes chiral auxiliaries derived from cinchona alkaloids to control the stereochemical outcome of reactions involving α-halo ketones. wikipedia.org This approach allows for the creation of specific stereoisomers, which is critical for the synthesis of biologically active molecules.

Furthermore, innovations in reaction technology have led to more efficient and safer processes. The development of continuous flow systems for the synthesis of α-halo ketones from N-protected amino acids represents a significant leap forward. acs.org This method avoids the isolation of unstable intermediates and allows for a safer, more scalable production of these important building blocks. acs.org These advanced methodologies are expanding the synthetic chemist's toolbox for preparing a wide array of functionalized ketones.

| Methodology | Description | Advantages | Citation |

|---|---|---|---|

| Transition-Metal Catalysis | Cross-coupling reactions using catalysts like Palladium (Pd) or Copper (Cu) to form C-C bonds. | High efficiency, broad substrate scope, and tolerance of various functional groups. | researchgate.net |

| Organocatalysis | Use of small chiral organic molecules (e.g., cinchona alkaloid derivatives) to induce enantioselectivity. | Enables the synthesis of specific stereoisomers; metal-free conditions. | wikipedia.org |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than a batch-wise process. | Improved safety, scalability, and efficiency; avoids isolation of unstable intermediates. | acs.org |

| Novel Halogenating Agents | Use of reagents beyond traditional halogens, such as pyridine (B92270) hydrobromide perbromide or tetrabutyl-ammonium hydrogen difluoride. | Can offer improved selectivity, milder reaction conditions, and different reactivity profiles. | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Nitroacetophenone

Reactions Involving the Nitro Group of 2-Bromo-2-nitroacetophenone

The nitro group (-NO₂) attached to the phenyl ring is a key functional group that significantly influences the molecule's electronic properties and reactivity. Beyond its electron-withdrawing effects, the nitro group itself can participate in chemical transformations, most notably reduction reactions.

The nitro group of 2-Bromo-2'-nitroacetophenone (B32119) can be chemically reduced to form a primary amine (-NH₂). This transformation is a common and synthetically useful reaction. Typical reducing agents for this purpose include metal catalysts with hydrogen gas (catalytic hydrogenation), such as palladium on carbon (Pd/C), or chemical reducing agents like tin(II) chloride in hydrochloric acid. evitachem.com The resulting product, 2-bromo-2'-aminoacetophenone, is a valuable bifunctional intermediate, possessing both a reactive α-bromo ketone and a nucleophilic amino group, which can be used for the synthesis of various heterocyclic systems and other complex molecules.

Table 4: Common Reagents for the Reduction of the Nitro Group

| Reagent(s) | Reaction Type | Product |

| H₂, Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | 2-Bromo-2'-aminoacetophenone |

| Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Chemical Reduction | 2-Bromo-2'-aminoacetophenone |

| Iron (Fe), Hydrochloric Acid (HCl) | Chemical Reduction | 2-Bromo-2'-aminoacetophenone evitachem.com |

Denitration Pathways and Mechanisms

While direct denitration (the complete removal of the nitro group) of 2-bromo-2'-nitroacetophenone is not a prominently documented pathway, the transformation of the nitro group is a critical step in many of its synthetic applications. The most significant reaction pathway involving this functional group is its reduction to an amino group.

This reduction is a key step in multi-step syntheses. For instance, in the synthesis of indolizino[3,2-c]quinolines, the nitro group of the 2-(2-nitrophenyl)indolizine intermediate, formed from 2-bromo-2'-nitroacetophenone, is reduced under mild conditions to an amine. nih.gov This newly formed amino group then participates in a subsequent FeCl₃-catalyzed oxidative Pictet-Spengler cyclization. nih.gov Similarly, the reduction of the nitro group in the related compound 2-bromo-3'-nitroacetophenone (B51979) can yield 2-amino-3'-nitroacetophenone, fundamentally altering the compound's reactivity. The Friedländer reaction, a classic method for quinoline (B57606) synthesis, can also be initiated by the reduction of a nitro group on an acetophenone (B1666503) derivative to the corresponding amine, which then condenses with a suitable reaction partner. researchgate.net

Reactions at the Carbonyl Group of this compound

The carbonyl group in 2-bromo-2'-nitroacetophenone is an electrophilic center and participates in various condensation and addition reactions, which are fundamental to its role in the synthesis of heterocyclic systems.

Condensation reactions involving the carbonyl group of 2-bromo-2'-nitroacetophenone are a cornerstone of its utility in constructing complex molecular architectures. A notable example is its reaction with 2-methylpyridines. This condensation leads to the formation of indolizines bearing a 2-nitrophenyl group at the C2 position, which are valuable precursors for fluorescent polyheterocyclic compounds. nih.gov

In a broader context, 2-bromo-1-(substituted phenyl)ethanone derivatives, a class to which 2-bromo-2'-nitroacetophenone belongs, undergo condensation with 2-aminopyrimidine. lookchem.com This reaction is a key step in a sequence to produce 1,2,3-substituted-2a¹,4,5-triazacyclopenta[cd]indene derivatives. lookchem.com

The following table summarizes representative condensation reactions.

| Reactant(s) | Product Type | Significance |

| 2-Bromo-2'-nitroacetophenone, 2-Methylpyridines | 2-(2-Nitrophenyl)indolizines | Precursors to fluorescent indolizino[3,2-c]quinolines nih.gov |

| 2-Bromo-1-(substituted phenyl)ethanones, 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine derivatives | Intermediates for polycyclic anti-inflammatory agents lookchem.com |

While the α-bromine is a highly reactive site for nucleophilic substitution, the carbonyl group also undergoes characteristic addition reactions. Although specific examples for 2-bromo-2'-nitroacetophenone are not extensively detailed in the surveyed literature, the reactivity can be inferred from related compounds. For instance, the formation of an oxime from 4-bromoacetophenone involves the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl carbon, followed by dehydration. google.com This is a standard reaction for ketones and indicates that the carbonyl group in 2-bromo-2'-nitroacetophenone is susceptible to such nucleophilic attack.

Furthermore, the related compound 2-bromo-4'-nitroacetophenone (B1207750) is used as a derivatizing agent, reacting with various functional groups, which underscores the general reactivity of the bromoacetophenone scaffold. mdpi.com

Rearrangement Reactions and Fragmentation Pathways of this compound

Based on available research, specific rearrangement reactions (such as the Favorskii, Wolff, or α-ketol rearrangements) and distinct fragmentation pathways are not characteristic or widely reported for 2-bromo-2'-nitroacetophenone. organic-chemistry.orglibretexts.orgwikipedia.org In some synthetic sequences, preliminary mechanistic studies have explicitly ruled out the operation of certain rearrangements, such as a Pummerer-type rearrangement. lookchem.com Similarly, other reaction sequences involving adamantane-based α-bromonitro compounds have been shown to proceed without rearrangement. researchgate.net The absence of such reports suggests that other reaction pathways, such as nucleophilic substitution at the α-carbon and reactions involving the nitro and carbonyl groups, are the dominant modes of reactivity.

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

Detailed kinetic and thermodynamic studies on 2-bromo-2'-nitroacetophenone transformations are not extensively published. However, computational chemistry and reaction optimization studies provide insights into its reactivity.

Quantum chemical investigations on the isomeric compound 2-bromo-3-nitroacetophenone have been performed to understand its structural and electronic properties. researchgate.net For this isomer, the frontier orbital energy gap (ELUMO–EHOMO) was calculated to be 4.1032 eV. This value provides a measure of the chemical reactivity and stability of the molecule. researchgate.net Analysis of dual descriptors (Δfk, Δsk, and Δωk) for the 3-nitro isomer predicted the order of reactivity towards nucleophilic attack, identifying specific carbon and oxygen atoms as the most susceptible sites. researchgate.net

Practical kinetic considerations are evident in reaction optimization. For example, the derivatization of metabolites using the related 2-bromo-4'-nitroacetophenone involved the careful optimization of temperature to ensure the reaction's success. mdpi.com Similarly, the synthesis of 2-bromo-2'-nitroacetophenone itself requires controlled conditions, such as dropwise addition of bromine at 0 °C and a specific reaction time, to achieve a high yield (88%) and prevent side reactions. echemi.com

The table below lists some calculated physicochemical properties that influence the compound's behavior in different environments.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 62.9 Ų / 60.21 Ų | echemi.com / chemscene.com |

| XLogP3 / LogP | 2.1 / 2.1724 | echemi.com / chemscene.com |

| Rotatable Bond Count | 2 / 3 | echemi.com / chemscene.com |

| Monoisotopic Mass | 242.95311 Da | uni.lu |

Catalytic Approaches in the Reactivity of this compound

Catalysis plays a significant role in both the synthesis and subsequent reactions of 2-bromo-2'-nitroacetophenone.

Lewis Acid Catalysis: The synthesis of the compound itself often employs a Lewis acid catalyst. One established method involves the bromination of 2'-nitroacetophenone (B117912) using bromine in the presence of a catalytic amount of aluminum chloride (AlCl₃) in diethyl ether. echemi.com

Transition Metal Catalysis: In subsequent transformations, transition metal catalysts are crucial. For example, after the condensation of 2-bromo-2'-nitroacetophenone with 2-methylpyridines, a catalytic amount of iron(III) chloride (FeCl₃) is used to facilitate an oxidative Pictet-Spengler cyclization, leading to the formation of indolizino[3,2-c]quinolines. nih.gov

Reductive Debromination: A catalytic system comprising a Hantzsch ester and N,N-diisopropylethylamine (DIEPA) has been used for the reductive debromination of 2-bromo-2'-nitroacetophenone to yield 2'-nitroacetophenone. rsc.org

These examples show that catalysts are essential for controlling the selectivity and efficiency of reactions involving this compound, enabling access to a wide range of complex molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 2 Nitroacetophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 2-bromo-2-nitroacetophenone and its derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of 2-bromo-1-(2-nitrophenyl)ethanone, the methylene (B1212753) protons (CH2) adjacent to the bromine and carbonyl groups typically appear as a singlet around 4.30 ppm. The aromatic protons exhibit complex splitting patterns due to their coupling with each other and the influence of the nitro and bromoacetyl substituents. For instance, in a 400 MHz CDCl₃ solvent, the aromatic protons appear at δ 8.21 (dd), 7.79 (td), 7.68 (ddd), and 7.50 (dd) ppm. echemi.com For 2-bromo-3'-nitroacetophenone (B51979), aromatic protons are observed as doublets between δ 8.2–8.5 ppm, with the acetyl methyl group appearing as a singlet at δ 2.6 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the case of 2-bromo-1-(2-nitrophenyl)ethanone, the carbonyl carbon (C=O) and the carbon bearing the bromine (CH₂Br) are readily identified, alongside the distinct signals for the aromatic carbons, which are influenced by the electron-withdrawing nitro group. echemi.com Theoretical calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been employed to predict and confirm the ¹H and ¹³C NMR chemical shifts of related nitroacetophenone derivatives, showing good correlation with experimental data. researchgate.netresearchgate.net

Interactive Table: ¹H NMR Data for 2-Bromo-nitroacetophenone Derivatives

| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Assignment |

| 2-Bromo-1-(2-nitrophenyl)ethanone | CDCl₃ | 8.21 (dd), 7.79 (td), 7.68 (ddd), 7.50 (dd) | Aromatic-H |

| 4.30 (s) | CH₂Br | ||

| 2-Bromo-3'-nitroacetophenone | - | 8.2-8.5 (d) | Aromatic-H |

| 2.6 (s) | COCH₃ | ||

| 2-bromo-2'nitroacetophenone | CDCl₃ | 8.32 (d, J = 8.9 Hz, 2H), 8.12 (d, J = 8.8 Hz, 2H) | Aromatic-H |

| 2.69 (s, 3H) | CH₃ | ||

| 2-bromo-3'nitroacetophenone | CDCl₃ | 8.77 (t, J = 2.0 Hz, 1H), 8.43 (ddd, J = 8.2, 2.4, 1.1 Hz, 1H), 8.30 (dt, J = 7.7, 1.4 Hz, 1H), 7.70 (t, J = 8.0 Hz, 1H) | Aromatic-H |

| 2.70 (d, J = 1.3 Hz, 3H) | CH₃ |

Interactive Table: ¹³C NMR Data for 2-Bromo-nitroacetophenone Derivatives

| Compound | Solvent | Chemical Shift (δ) | Assignment |

| 2-bromo-2'nitroacetophenone | CDCl₃ | 196.30, 152.35, 141.41, 129.32, 123.86, 26.97 | - |

| 2-bromo-3'nitroacetophenone | CDCl₃ | 195.65, 138.28, 133.77, 129.92, 127.42, 123.24, 26.72 | - |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional molecular structure of this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

Advanced Mass Spectrometry Techniques for Fragment Analysis and Molecular Formula Confirmation

Advanced mass spectrometry (MS) techniques, including electrospray ionization (ESI) and electron ionization (EI), are essential for confirming the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

The electron ionization mass spectrum of 2-bromo-3'-nitroacetophenone shows a molecular ion peak and characteristic fragment ions. nist.gov Key fragments for a related compound, 2-bromo-3'-nitroacetophenone, include m/z 121 (C₆H₄NO₂⁺) and 79 (Br⁺). A novel reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC-MS/MS) method has been developed for the determination of tryptophan metabolites derivatized with 2-bromo-4'-nitroacetophenone (B1207750) (BNAP), showcasing the utility of this compound as a derivatizing agent for sensitive analysis. researchgate.net The structures of newly synthesized derivatives are often confirmed by LC-MS analysis. lookchem.com

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis in New Syntheses

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and its derivatives. These methods are particularly useful for monitoring the progress of a chemical reaction and confirming the formation of the desired product.

The FT-IR and FT-Raman spectra of 2'-nitroacetophenone (B117912) (2NAP) have been analyzed in detail, with vibrational wavenumbers calculated using Density Functional Theory (DFT). cram.com For 2-bromo-3'-nitroacetophenone, strong infrared peaks are observed around 1680 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch). The nitro group typically displays an asymmetric stretching vibration near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹ in Raman spectroscopy. The aromatic C-H stretching vibrations are generally found in the region of 3100-3000 cm⁻¹. researchgate.net The infrared spectrum of ω-bromo-2-nitroacetophenone is used to confirm its identity. avantorsciences.com

Interactive Table: Characteristic Vibrational Frequencies

| Functional Group | Technique | Wavenumber (cm⁻¹) | Compound Context |

| C=O (carbonyl) | IR | ~1680 | 2-Bromo-3'-nitroacetophenone |

| NO₂ (asymmetric stretch) | IR | ~1520 | 2-Bromo-3'-nitroacetophenone |

| NO₂ (asymmetric stretch) | Raman | ~1520 | Nitro-substituted derivatives |

| NO₂ (symmetric stretch) | Raman | ~1350 | Nitro-substituted derivatives |

| C-H (aromatic stretch) | IR/Raman | 3000-3100 | General aromatic compounds researchgate.net |

| C-Br | Raman | ~550 | Aromatic carbon-bromine bond |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions in Derivatives

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions of the carbonyl group.

The presence of substituents like the nitro group and bromine atom significantly influences the electronic structure and, consequently, the UV-Vis spectrum. In derivatives of 2-bromo-2',4'-dihydroxyacetophenone, the hydroxyl groups extend the conjugation, leading to a bathochromic (red) shift compared to unsubstituted acetophenones. The electronic properties, including HOMO and LUMO energies, of 2-bromo-3-nitroacetophenone have been investigated using time-dependent DFT (TD-DFT) approaches. researchgate.net The UV-Vis absorbance of related benzonitrile (B105546) derivatives has been measured to determine electronic properties such as excitation energies and oscillator strengths. jchps.com

Computational and Theoretical Chemistry Studies on 2 Bromo 2 Nitroacetophenone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in elucidating the electronic properties of 2-Bromo-2-nitroacetophenone. These methods provide a detailed picture of the electron distribution and orbital energies, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has been widely applied to study the electronic structure of this compound and its isomers. researchgate.net The B3LYP functional, combined with various basis sets such as 6-311++G**, is a common choice for these calculations. researchgate.net DFT studies provide valuable information on the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov

The presence of the electron-withdrawing nitro (-NO2) and bromo (-Br) groups significantly influences the electronic distribution and reactivity of the acetophenone (B1666503) backbone. DFT calculations can quantify these effects, for instance by revealing how the nitro group enhances the electrophilicity of the carbon atom to which the bromine is attached.

| Property | Description | Reference |

| HOMO | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. | researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. | researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; a smaller gap suggests higher reactivity. | nih.gov |

| Electron Density | The distribution of electrons around the atoms, indicating regions of high or low electron density. | |

| Electrostatic Potential | A map of the electrostatic potential on the molecule's surface, highlighting electron-rich and electron-poor regions. |

Ab Initio Methods for Understanding Electron Density Distribution

Ab initio methods, such as Hartree-Fock (HF), offer an alternative to DFT for studying the electronic structure of molecules. While DFT methods are generally more common for larger molecules due to computational cost, ab initio calculations can provide a valuable benchmark for the electron density distribution. For related bromo-acetophenone derivatives, comparisons between DFT and HF-based methods have been conducted to assess the impact of electron correlation on calculated properties. acs.org Such studies help in understanding the nuances of electron distribution and how it is influenced by the different functional groups present in this compound.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is crucial for understanding the three-dimensional structure and stability of this compound. The molecule's flexibility, primarily due to rotation around single bonds, gives rise to different conformers with varying energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically changing specific torsion angles to identify the most stable conformation. dergipark.org.tr

For isomers like 2-bromo-3-nitroacetophenone, conformational analysis has been used to determine the stable geometry and the relative stabilities of different conformations. researchgate.net A study on 2-bromo-4-nitroacetophenone involved a PES scan of the torsion angle between the bromoacetone (B165879) group and the phenyl ring, which revealed the lowest energy conformation. dergipark.org.tr These findings suggest that the orientation of the bromoacetyl and nitro groups relative to the phenyl ring significantly impacts the molecule's stability and, consequently, its reactivity.

Reaction Mechanism Prediction and Transition State Elucidation via Computational Methods

Computational chemistry is a powerful tool for predicting reaction mechanisms and elucidating the structures of transition states. For α-haloketones like this compound, nucleophilic substitution is a key reaction. Theoretical studies can model the reaction pathways, for example, by comparing the energetics of SN1 and SN2 mechanisms.

A computational study on the reaction of α-bromoketones with nitronate anions has demonstrated the feasibility of an electron-transfer chain reaction (SRN1 mechanism). researchgate.net DFT calculations can be employed to model the transition states for such reactions, providing insights into the activation energies and the influence of substituents on the reaction rate. For instance, the electron-withdrawing nature of the nitro group in a related compound was found to enhance the electrophilicity at the brominated carbon, which can be computationally modeled.

Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity

While no specific molecular dynamics (MD) simulation studies on this compound were found, this computational technique is highly relevant for understanding its reactivity in different environments. MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules, providing a dynamic picture of the solvation process.

Quantitative Structure-Reactivity Relationships (QSAR) in this compound Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a compound with its reactivity or biological activity. dergipark.org.tr While a specific QSAR study focused solely on this compound is not available in the reviewed literature, QSAR models have been developed for related classes of compounds, such as nitrobenzene (B124822) derivatives. dergipark.org.tr

In a QSAR study of nitrobenzene derivatives, molecular descriptors such as hyperpolarizability and the conductor-like screening model (COSMO) area were used to model their toxicology. dergipark.org.tr Such an approach could be applied to a series of this compound derivatives to predict their reactivity in various chemical transformations. By developing a QSAR model, it would be possible to estimate the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired properties.

Applications of 2 Bromo 2 Nitroacetophenone in Advanced Organic Synthesis

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 2-Bromo-2-nitroacetophenone makes it an ideal precursor for various cyclization reactions to form heterocyclic structures. Current time information in Bangalore, IN.researchgate.netpageplace.degoogle.comresearchgate.net The α-bromo group provides a reactive site for nucleophilic substitution, while the ketone and nitro groups can participate in subsequent intramolecular condensation or cyclization steps. Current time information in Bangalore, IN.pageplace.declockss.org

While this compound is a logical starting point for the synthesis of certain heterocycles, its application in forming pyrrole (B145914) and furan (B31954) rings involves multi-step strategies. The classic Paal-Knorr synthesis, for instance, requires a 1,4-dicarbonyl compound, which can be conceptually derived from this compound. The strategy would involve the alkylation of a β-keto ester enolate with this compound, followed by hydrolysis and decarboxylation to yield the necessary 1,4-dicarbonyl precursor. This intermediate can then be cyclized with ammonia (B1221849) or a primary amine to form the substituted pyrrole ring.

Similarly, for furan synthesis, the 1,4-dicarbonyl intermediate derived from this compound can undergo acid-catalyzed cyclization and dehydration. Research has explored synthetic routes toward nitro-substituted furan derivatives, although these pathways can be complex and may face challenges in later steps like oxidative chlorination. rsc.org A series of biologically active pyrrole derivatives, including those with cyano groups and thioacetic acid substitutions, have been synthesized, highlighting the importance of functionalized pyrroles in medicinal chemistry. nih.gov

The reactivity of α-haloketones like this compound is well-suited for classical heterocyclic syntheses. The Hantzsch thiazole (B1198619) synthesis, for example, reacts an α-haloketone with a thioamide. By analogy, reacting this compound with a thioamide equivalent can lead to the formation of substituted thiazoles, which are structurally related to thiophenes. nih.gov For thiophene (B33073) synthesis specifically, one established route involves the reaction of an α-haloketone with a β-mercapto-ester.

For imidazole (B134444) synthesis, this compound can serve as a precursor to the required α-dicarbonyl component in the Debus-Radziszewski synthesis. This method involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. The initial hydrolysis of the bromo group in this compound would generate the corresponding α-hydroxyketone, which can be oxidized to the phenylglyoxal (B86788) derivative needed for the imidazole synthesis.

The utility of this compound is particularly pronounced in the synthesis of fused and polyfunctionalized heterocyclic systems.

Indolizines: A highly efficient route to indolizine (B1195054) derivatives involves the reaction of this compound with pyridine (B92270) derivatives. pageplace.decymitquimica.comlookchem.com Specifically, condensation with 2-methylpyridines leads to the rapid assembly of indolizines bearing a 2-nitrophenyl group at the C2 position. Current time information in Bangalore, IN.nih.govacs.orgelsevierpure.comacs.org This transformation is a key step in the diversity-oriented synthesis of more complex polyheterocycles, such as indolizino[3,2-c]quinolines, which are of interest for their fluorescent properties. nih.govacs.orgelsevierpure.comacs.org The reaction typically proceeds via the formation of an indolizinium salt, which is then treated with a base to induce cyclization. acs.org

Table 1: Synthesis of Indolizine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| 2-Bromo-2'-nitroacetophenone (B32119) | 2-Methylpyridine | 1. Acetone, 90°C; 2. Et3N, CH3CN, 60°C | 2-(2-Nitrophenyl)indolizine | acs.org |

| 2-Bromo-2'-nitroacetophenone | Various 2-methylpyridines | Base-mediated condensation | 2-(2-Nitrophenyl)indolizine derivatives | Current time information in Bangalore, IN.nih.govacs.orgelsevierpure.com |

| 2-Bromo-2'-nitroacetophenone | Pyridine | Not specified | 5-Pyridylindolizine derivatives | cymitquimica.com |

2,1-Benzisoxazoles (Anthranils): 2,1-Benzisoxazoles are valuable intermediates in medicinal chemistry and can be synthesized via the reductive cyclization of ortho-nitro-acylbenzenes. researchgate.netnih.govcore.ac.uk In this context, 2'-nitroacetophenone (B117912), which can be derived from 2-bromo-2'-nitroacetophenone, undergoes partial reduction of the nitro group to a hydroxylamine (B1172632). clockss.orgcore.ac.uk This hydroxylamine intermediate then performs an intramolecular nucleophilic attack on the adjacent carbonyl group, followed by dehydration, to yield the 3-methyl-2,1-benzisoxazole ring system. clockss.orgcore.ac.uk Electrochemical methods have also been developed for this transformation, offering a green and efficient alternative. researchgate.net

Table 2: Synthesis of 2,1-Benzisoxazole

| Starting Material | Key Intermediate | Reaction Type | Product | Reference(s) |

| 2'-Nitroacetophenone | 2-(1-(hydroxyamino)ethyl)phenol | Reductive Cyclization | 3-Methyl-2,1-benzisoxazole | clockss.orgcore.ac.uk |

| 2-Bromo-2'-nitroacetophenone derivative | Not specified | Reductive Cyclization (Electrochemical) | 3-Substituted 2,1-benzisoxazole | researchgate.net |

Triazolothiadiazines: Fused heterocyclic systems like 1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netcymitquimica.comthiadiazines are synthesized using this compound as a key electrophile. google.comresearchgate.net The synthesis involves the condensation of a 4-amino-5-mercapto-1,2,4-triazole with this compound or its substituted analogues. google.comresearchgate.netbiointerfaceresearch.com The reaction proceeds through initial S-alkylation of the mercapto group by the α-bromo ketone, followed by an intramolecular cyclization involving the amino group and the ketone, leading to the formation of the fused thiadiazine ring. researchgate.net These compounds are investigated for their potential biological activities. google.com

Table 3: Synthesis of Triazolothiadiazine Derivatives

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference(s) |

| 4-Amino-5-(2-(pyridin-3-yl)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 2-Bromo-4'-nitroacetophenone (B1207750) | Condensation/Cyclization | 6-(4-Nitrophenyl)-3-(2-(pyridin-3-yl)ethyl)-7H- Current time information in Bangalore, IN.researchgate.netnih.govtriazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netcymitquimica.comthiadiazine | google.com |

| 3-(2-Hydroxyphenyl)-4-amino-5-mercapto-1,2,4-triazole | 2-Bromo-4'-nitroacetophenone | Cyclization | 3-(2-Hydroxyphenyl)-6-(4-nitrophenyl)-7H-1,2,4-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netcymitquimica.comthiadiazine | researchgate.net |

Utility in Carbon-Carbon Bond Forming Reactions

Beyond its use in heterocycle synthesis, this compound is a valuable reagent for constructing carbon-carbon bonds, primarily through its α-bromo ketone functionality.

The direct participation of this compound in common organometallic cross-coupling reactions such as Suzuki, Heck, or Stille reactions is not a well-documented application. These reactions typically require the coupling of organometallic reagents with sp²-hybridized carbons, such as those found in aryl or vinyl halides. The bromine atom in this compound is on an sp³-hybridized carbon, making its reactivity profile dominated by its character as an α-haloketone, which is a potent electrophile for SN2-type nucleophilic substitution. While palladium-catalyzed coupling reactions involving sp³-carbon centers exist, the primary utility of this compound lies in its alkylating ability rather than as a substrate for oxidative addition in typical cross-coupling cycles.

A fundamental carbon-carbon bond-forming strategy involving this compound is through its reaction with enolates. sigmaaldrich.comlibretexts.org As a potent α-haloketone electrophile, it readily undergoes SN2 reactions with nucleophilic enolates derived from ketones, esters, or other carbonyl compounds. libretexts.org

In this strategy, a carbonyl compound is deprotonated at its α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the bromine atom in this compound, displacing the bromide ion and forming a new carbon-carbon bond. This alkylation results in the formation of a 1,4-dicarbonyl compound (or a related structure), which, as mentioned previously, is a versatile precursor for the synthesis of various five-membered heterocycles like furans and pyrroles. libretexts.org This method provides a reliable and straightforward approach to creating more complex carbon skeletons. sigmaaldrich.com

Development of Novel Synthetic Methodologies Utilizing this compound

The unique structural features of 2-bromo-nitroacetophenone derivatives, possessing both a reactive bromine atom and an electron-withdrawing nitro group, make them valuable reagents in the development of novel synthetic methodologies. These compounds serve as versatile building blocks, particularly in organocatalysis and multicomponent reactions for the construction of complex heterocyclic systems.

Organocatalytic approaches have successfully employed α-halooximes derived from compounds like α-bromo-4-nitroacetophenone. In one such methodology, nitroso alkenes are generated in situ from α-halooximes. These reactive intermediates undergo a [4+2]-cycloaddition with enamines, which are formed from aldehydes and a pyrrolidine (B122466) organocatalyst. psu.edu This hetero-Diels-Alder reaction produces 5,6-dihydro-4H-oxazines in moderate to good yields under mild conditions. psu.edu The use of a simple and inexpensive catalyst like pyrrolidine highlights the efficiency and accessibility of this method. psu.edu

Another significant advancement is the organocatalytic asymmetric Michael/acyl transfer reaction. In this process, α-nitroketones, such as those derived from this compound, act as nucleophiles in a conjugate addition to substrates like 4-arylidenepyrrolidine-2,3-diones. nih.gov A bifunctional thiourea (B124793) catalyst effectively promotes this reaction, leading to the formation of functionalized 1,5-dihydro-2H-pyrrol-2-ones with good yields and high enantioselectivity. nih.gov

The following table summarizes a selection of these novel methodologies.

| Methodology | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hetero-Diels–Alder Reaction | α-Halooximes (from α-bromo-4-nitroacetophenone), Aldehydes | Pyrrolidine (10 mol%), NaOAc·3H₂O | 5,6-Dihydro-4H-oxazines | psu.edu |

| Asymmetric Michael/Acyl Transfer | α-Nitroketones, 4-Arylidenepyrrolidine-2,3-diones | Bifunctional thiourea catalyst (10 mol%) | 1,5-Dihydro-2H-pyrrol-2-ones | nih.gov |

| Oxidative Pictet–Spengler Cyclization | 2-Methylpyridines, 2-Bromo-2′-nitroacetophenone, Aryl aldehydes | FeCl₃ (catalytic) | Indolizino[3,2-c]quinolines | acs.org |

Application in the Synthesis of Complex Organic Molecules

This compound and its isomers are pivotal intermediates in the synthesis of a wide array of complex organic molecules, including natural product analogues and precursors for advanced materials. arkat-usa.org Their reactivity allows for the construction of intricate molecular scaffolds that are of significant interest in academic and research settings.

Natural Product Analogue Synthesis (e.g., honokiol (B1673403) derivatives)

A notable application of this class of compounds is in the semi-synthesis of derivatives of honokiol, a biphenolic neolignan from Magnolia officinalis known for its promising anti-inflammatory properties. jst.go.jpresearchgate.net The synthesis of honokiol derivatives is pursued to explore structure-activity relationships and to develop chemical probes for target identification. researchgate.netnih.gov

Specifically, 2-bromo-4′-nitroacetophenone is used as an alkylating agent to modify the phenolic hydroxyl groups of honokiol. jst.go.jpresearchgate.net The O-alkylation with phenacyl bromides like 2-bromo-4′-nitroacetophenone selectively affords C4′-alkylated analogs of honokiol in moderate yields. jst.go.jp This regioselective modification is a key challenge in honokiol chemistry, and this method provides a reliable route to specific derivatives for biological evaluation. researchgate.net

The reaction details for the synthesis of a C4'-alkylated honokiol derivative are presented below.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Honokiol | 2-Bromo-4′-nitroacetophenone | Cs₂CO₃, Tetrahydrofuran (THF) | 2-((3,5'-diallyl-2'-hydroxy-[1,1'-biphenyl]-4-yl)oxy)-1-(4-nitrophenyl)ethan-1-one | Moderate | jst.go.jpresearchgate.net |

Precursors for Advanced Material Building Blocks (strictly academic)

In the realm of materials science, 2-bromo-2'-nitroacetophenone serves as a crucial building block for synthesizing molecules with specific functional properties, such as fluorescence. acs.orgechemi.comlookchem.com These molecules are of academic interest as potential components for advanced materials.

A key application is the synthesis of 5-pyridylindolizine derivatives and, subsequently, indolizino[3,2-c]quinolines. echemi.comlookchem.comcymitquimica.com The synthesis involves the condensation of various 2-methylpyridines with 2-bromo-2′-nitroacetophenone. acs.org The resulting indolizine structures can be further transformed into indolizino[3,2-c]quinolines, which have been identified as a new class of fluorophores. acs.org The study of their photophysical properties is an active area of academic research. acs.org

Additionally, 2-bromo-2′-nitroacetophenone has been utilized as an electroactive derivative-forming reagent in analytical chemistry. chemicalbook.comsigmaaldrich.com It serves as a precolumn reagent for preparing derivatives of prostaglandins, which are important bioactive compounds, for analysis. chemicalbook.comsigmaaldrich.com This application highlights its role in creating specialized building blocks for sensitive detection methods. lookchem.com

The following table outlines the synthesis of these building blocks.

| Precursor | Reaction Type | Resulting Building Block | Potential Application | Reference |

|---|---|---|---|---|

| 2-Bromo-2′-nitroacetophenone | Condensation with 2-methylpyridines | Indolizines with a 2-nitrophenyl group | Intermediate for fluorophores | acs.org |

| Indolizine intermediate | Reduction and Pictet–Spengler cyclization | Indolizino[3,2-c]quinolines | Fluorophores for materials science | acs.org |

| 2-Bromo-2′-nitroacetophenone | Derivatization reagent | Prostaglandin derivatives | Electroactive tags for analytical chemistry | chemicalbook.comsigmaaldrich.com |

Structure Reactivity Relationship Studies and Derivatization of 2 Bromo 2 Nitroacetophenone Analogs

Systematic Modification of the Acetophenone (B1666503) Backbone

Modifications to the acetophenone backbone of 2-bromo-2-nitroacetophenone analogs have been explored to create derivatives with tailored properties. These modifications often involve introducing various substituents to the aromatic ring, which can alter the electronic and steric characteristics of the molecule.

For instance, the introduction of hydroxyl and methoxy (B1213986) groups has been studied. 2-Bromo-4'-hydroxy-3'-nitroacetophenone is a key intermediate in the synthesis of β₂-adrenergic agonists like Formoterol Bromide. The electron-withdrawing nature of the nitro and bromo groups in this compound enhances the electrophilicity of the ketone, facilitating nucleophilic substitution reactions. In contrast, replacing the hydroxyl group with a methoxy group, as in 2-bromo-4'-methoxyacetophenone, introduces an electron-donating group, which decreases the electrophilicity of the carbonyl carbon and makes the compound more stable under acidic conditions.

The synthesis of various substituted acetophenones often serves as a precursor to introducing the α-bromo and nitro functionalities. For example, the synthesis of 2-bromo-3′-nitroacetophenone typically starts with the bromination of 3'-nitroacetophenone. Similarly, 2-bromo-2'-nitroacetophenone (B32119) is synthesized from o-nitroacetophenone.

The following table summarizes some of the systematically modified analogs and their synthetic precursors:

| Analog | Precursor | Key Structural Feature |

| 2-Bromo-4'-hydroxy-3'-nitroacetophenone | 4'-Hydroxy-3'-nitroacetophenone | Hydroxyl group at the 4'-position |

| 2-Bromo-4'-methoxyacetophenone | 4'-Methoxyacetophenone | Methoxy group at the 4'-position |

| 2-Bromo-3'-nitroacetophenone (B51979) | 3'-Nitroacetophenone | Nitro group at the 3'-position |

| 2-Bromo-2'-nitroacetophenone | o-Nitroacetophenone | Nitro group at the 2'-position |

These systematic modifications allow for the fine-tuning of the molecule's reactivity, enabling its use in a wide range of synthetic applications, from pharmaceuticals to materials science.

Investigation of Alternative Halogen Substituents (e.g., Chloro, Iodo) at the Alpha-Position

The nature of the halogen atom at the alpha-position of α-nitroacetophenones plays a crucial role in their reactivity. While bromine is a common substituent, researchers have also investigated chloro and iodo analogs to modulate the reaction outcomes. Halogens at the alpha position of a carbonyl group are generally more reactive towards nucleophilic substitution compared to simple alkyl halides. up.ac.za

Chloro-analogs: The synthesis of α-chloroacetophenones can be achieved using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of an acid catalyst. researchgate.net For example, substituted acetophenones at the para or meta position readily yield α-chloroacetophenones. researchgate.net However, the reaction of o-nitroacetophenone under these conditions may not proceed, indicating a strong influence of the ortho-nitro group on the reactivity of the α-position. researchgate.net 2-Chloro-1-(3-nitrophenyl)ethanone is a known compound in this category. nih.gov

Iodo-analogs: Iodo-substituted analogs, such as ω-iodo-2-hydroxy-5-nitroacetophenone, have been synthesized and utilized in condensation reactions to produce aurones. jetir.org The synthesis of these iodo compounds can be achieved by treating the corresponding hydroxyacetophenone with iodine monochloride in acetic acid. jetir.org Another example is 2-iodo-1-(4-nitrophenyl)ethanone, which is typically synthesized by reacting 4-nitroacetophenone with iodine. ontosight.ai This compound exhibits reactivity characteristic of both iodoalkyl and nitroaromatic compounds, making it a useful synthetic intermediate. ontosight.ai

The reactivity of these α-halo-α-nitroacetophenones in nucleophilic substitution reactions is a key area of study. The choice of halogen affects the leaving group ability (I > Br > Cl), which in turn influences reaction rates and pathways.

The following table provides examples of chloro and iodo analogs and their precursors:

| Halogen Analog | Precursor | Synthetic Method |

| 2-Chloro-1-(3-nitrophenyl)ethanone | m-Nitroacetophenone | Chlorination |

| ω-Iodo-2-hydroxy-5-nitroacetophenone | 2-Hydroxy-5-nitroacetophenone | Iodination with ICl |

| 2-Iodo-1-(4-nitrophenyl)ethanone | 4-Nitroacetophenone | Iodination |

Further research into these alternative halogen substituents continues to provide valuable insights into the structure-reactivity relationships of this class of compounds.

Exploration of Different Nitro Group Positions and Substituents on the Aromatic Ring

The position of the nitro group and the presence of other substituents on the aromatic ring of 2-bromoacetophenone (B140003) analogs significantly influence their chemical properties and reactivity.

Nitro Group Position: The location of the electron-withdrawing nitro group alters the electronic distribution within the molecule, impacting reaction pathways.

2'-Nitroacetophenone (B117912) (ortho): The ortho-nitro group can exert steric hindrance, potentially reducing reactivity in some reactions. However, it is a key starting material for the synthesis of 2-bromo-2'-nitroacetophenone. The synthesis of o-nitroacetophenone itself can be achieved through the oxidation of o-nitroethylbenzene or the nitration of acetophenone. chemicalbook.comchemicalbook.com

3'-Nitroacetophenone (meta): This isomer is a common precursor for the synthesis of 2-bromo-3'-nitroacetophenone. The meta-nitro group primarily exerts an inductive electron-withdrawing effect.

4'-Nitroacetophenone (para): The para-nitro group has a strong electron-withdrawing effect through both induction and resonance, which can significantly influence the reactivity of the alpha-bromine. cdnsciencepub.com

Other Substituents on the Aromatic Ring: The introduction of other functional groups onto the phenyl ring further modulates the reactivity.

Hydroxy and Methoxy Groups: As seen in 2-bromo-4'-hydroxy-3'-nitroacetophenone, a hydroxyl group can participate in reactions and influence the molecule's properties. A methoxy group, as in 2-bromo-4'-methoxyacetophenone, acts as an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon.

Amino Groups: The presence of an amino group, as in alpha-bromo-4-amino-3-nitroacetophenone, introduces a basic site and can participate in various biochemical interactions. ontosight.ai

Halogens: Dichloro-substituted analogs like 2-bromo-2',4'-dichloroacetophenone (B130626) have also been synthesized. jst.go.jp

The following table summarizes the impact of different nitro group positions and other substituents:

| Compound | Substituent Position(s) | Impact on Reactivity |

| 2-Bromo-2'-nitroacetophenone | 2'-Nitro | Steric hindrance from the ortho-nitro group can affect reactivity. |

| 2-Bromo-3'-nitroacetophenone | 3'-Nitro | The meta-nitro group has a primarily inductive electron-withdrawing effect. researchgate.net |

| 2-Bromo-4'-nitroacetophenone (B1207750) | 4'-Nitro | The para-nitro group strongly withdraws electrons through resonance and induction. cdnsciencepub.com |

| 2-Bromo-4'-hydroxy-3'-nitroacetophenone | 4'-Hydroxy, 3'-Nitro | The hydroxyl group can act as a proton donor and participate in hydrogen bonding. |

| Alpha-Bromo-4-amino-3-nitroacetophenone | 4'-Amino, 3'-Nitro | The amino group introduces basicity and potential for further functionalization. ontosight.ai |

The strategic placement of the nitro group and other substituents allows for the fine-tuning of the electronic and steric properties of 2-bromoacetophenone analogs, enabling their use in a wide array of chemical syntheses.

Synthesis and Reactivity of Chiral this compound Analogs (if relevant to research found)

The synthesis of chiral analogs of this compound and related compounds is of significant interest, particularly for applications in asymmetric synthesis and the development of pharmaceuticals.

One notable application involves the enantioselective reduction of 2'-bromo-4-benzyloxy-3-nitroacetophenone. This reduction can be achieved stereoselectively using borane (B79455) in the presence of a chiral oxazaborolidine catalyst, yielding the corresponding optically active bromohydrin. google.com This chiral intermediate is a crucial component in the synthesis of optically pure desformoterol. google.com

Furthermore, acetophenone-substituted Cinchona alkaloids, prepared using 2-bromo-2'-nitroacetophenone, have been investigated as phase-transfer catalysts. researchgate.net These chiral catalysts are employed in the enantioselective alkylation of glycine (B1666218) imine esters for the synthesis of α-amino acids. researchgate.net The presence of the acetophenone substituent, particularly with an electron-withdrawing 4'-nitro group, can play a significant role in achieving high enantioselectivity. researchgate.net

The asymmetric reduction of various acetophenone analogs, including those with nitro and bromo substituents, has been explored using biocatalysts. For instance, carrot and celeriac enzymes have demonstrated high activity and enantioselectivity in the reduction of aromatic ketones. researchgate.net Specifically, the asymmetric reduction of 2-bromo-1-(4-nitrophenyl)ethanone using Rhodotorula sp. has been utilized to synthesize (R)-Nifenalol, a β-adrenergic blocker. researchgate.net

The following table highlights key aspects of the synthesis and application of chiral this compound analogs:

| Chiral Analog/Application | Synthetic Approach | Key Finding/Application |

| Optically active bromohydrin from 2'-bromo-4-benzyloxy-3-nitroacetophenone | Enantioselective reduction with borane and a chiral oxazaborolidine catalyst | Intermediate in the synthesis of optically pure desformoterol. google.com |

| Acetophenone-substituted Cinchona alkaloids | Reaction with 2-bromo-2'-nitroacetophenone | Phase-transfer catalysts for the enantioselective synthesis of α-amino acids. researchgate.net |

| (R)-2-bromo-1-(4-nitrophenyl)ethanol | Asymmetric reduction of 2-bromo-1-(4-nitrophenyl)ethanone with Rhodotorula sp. | Synthesis of the β-adrenergic blocker (R)-Nifenalol. researchgate.net |

These examples underscore the importance of chirality in the derivatives of this compound, enabling the synthesis of enantiomerically pure molecules with significant biological activity.

Influence of Substituent Effects on Reaction Pathways and Selectivity

The reaction pathways and selectivity of this compound and its analogs are heavily influenced by the electronic and steric effects of substituents on the aromatic ring.

Electronic Effects: Electron-withdrawing groups, such as the nitro group, increase the electrophilicity of the carbonyl carbon and the adjacent alpha-carbon. This enhances the reactivity towards nucleophiles. The position of the nitro group is critical; a para-nitro group exerts a stronger electron-withdrawing effect through resonance compared to a meta-nitro group, which acts primarily through induction. cdnsciencepub.com For example, in the addition of a carbanion to nitroarenes, the rate of reaction is affected by the electronic effects of substituents. lookchemmall.com

Conversely, electron-donating groups, like a methoxy group, decrease the electrophilicity of the carbonyl carbon, making the compound less reactive in nucleophilic acyl substitutions.

Steric Effects: Substituents in the ortho position can introduce steric hindrance, which may impede the approach of a nucleophile to the reaction center. For instance, an ortho-nitro group can reduce reactivity in some reactions due to steric bulk. Similarly, in the enzymatic reduction of acetophenone analogs, an ortho-substituent can cause steric hindrance and reduce the reaction rate. researchgate.net

The interplay of these electronic and steric effects dictates the outcome of reactions. For example, in the α-halogenation of acetophenones, the reaction is successful for para and meta-substituted compounds but may not proceed for o-nitroacetophenone under the same conditions, highlighting the influence of the substituent's position. researchgate.net

The following table summarizes the influence of substituent effects on the reactivity of 2-bromoacetophenone analogs:

| Substituent Type | Position | Effect on Reactivity | Example |

| Electron-withdrawing (e.g., -NO₂) | Para | Increases electrophilicity of carbonyl and α-carbon, enhancing nucleophilic attack. cdnsciencepub.com | 4'-Nitroacetophenone derivatives |

| Electron-withdrawing (e.g., -NO₂) | Meta | Inductively increases electrophilicity. | 3'-Nitroacetophenone derivatives |

| Electron-donating (e.g., -OCH₃) | Para | Decreases electrophilicity of carbonyl carbon. | 4'-Methoxyacetophenone derivatives |

| Bulky Substituent | Ortho | Steric hindrance can reduce reaction rates. researchgate.net | o-Nitroacetophenone derivatives |

A comprehensive understanding of these substituent effects is crucial for predicting and controlling the reactivity and selectivity in the synthesis of complex molecules derived from this compound.

Future Directions and Emerging Research Avenues for 2 Bromo 2 Nitroacetophenone

Green Chemistry Approaches in 2-Bromo-2-nitroacetophenone Synthesis and Transformations

The principles of green chemistry are being actively applied to mitigate the environmental impact associated with the synthesis and transformation of α-haloacetophenones. Traditional bromination methods often rely on hazardous reagents like elemental bromine, leading to the formation of corrosive byproducts such as hydrogen bromide. Modern approaches seek to replace these reagents with more environmentally benign alternatives.

One promising green strategy involves the use of sodium bromide (NaBr) as a bromine source in conjunction with potassium persulfate (K₂S₂O⅟) as an oxidant. This system offers a selective and environmentally friendly pathway to α-bromoacetophenones. This method avoids the use of harsh reagents and aligns with green chemistry goals by being inexpensive and involving a simple experimental setup.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents another solvent-free and energy-efficient alternative. The application of techniques like manual grinding or vortex mixing for reactions involving related compounds, such as the synthesis of 2-phenylimidazo[1,2-α]pyridine from 2-bromoacetophenone (B140003), demonstrates the potential of mechanochemistry. nih.gov This approach eliminates the need for bulk solvents, significantly reducing waste and potential environmental contamination. nih.gov

| Green Chemistry Approach | Key Reagents/Techniques | Advantages | Relevant Transformation |

| Oxidative Bromination | Sodium Bromide (NaBr), Potassium Persulfate (K₂S₂O⅟) | Environmentally friendly bromine source and oxidant, avoids hazardous elemental bromine, simple procedure. | Synthesis of α-bromoacetophenones. |

| Mechanochemistry | Manual Grinding, Vortex Mixing | Solvent-free, energy-efficient, reduces waste, enhances safety. | Transformations involving bromoacetophenone intermediates. |

Flow Chemistry Applications for Continuous Synthesis and Reaction Optimization

Flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing for the synthesis of this compound and its precursors. The inherent benefits of continuous flow systems, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, make them ideal for handling exothermic and potentially hazardous reactions like nitration and bromination.

The α-bromination of acetophenone (B1666503) has been successfully transitioned from batch procedures to a continuous flow process, achieving high yields (99%) and excellent selectivity for monobromination. rsc.org The use of microreactors allows for rapid optimization of reaction conditions and provides a high degree of reproducibility. rsc.org Similarly, the nitration of acetophenone, a critical step for introducing the nitro group, has been effectively carried out in tubular reactors. youtube.com This approach mitigates the risks associated with the highly exothermic nature of nitration by ensuring efficient heat dissipation, thus preventing runaway reactions and the formation of undesirable byproducts. youtube.com The ability to telescope multiple reaction steps in a continuous sequence further enhances efficiency and reduces manual handling of intermediates.

| Reaction Step | Reactor Type | Key Advantages of Flow Chemistry |

| α-Bromination of Acetophenone | Microreactor | High yield and selectivity, rapid optimization, enhanced safety, reproducibility. rsc.org |

| Nitration of Acetophenone | Tubular Reactor | Superior heat management for exothermic reactions, prevention of byproducts, improved safety. youtube.com |

Photocatalytic and Electrocatalytic Transformations Involving this compound

Photocatalysis and electrocatalysis are emerging as powerful tools for mediating novel transformations of this compound and related compounds under mild conditions. These methods offer alternative reaction pathways that can improve selectivity and reduce the need for harsh chemical reagents.

Photocatalysis: Research has demonstrated the photoinduced reductive dehalogenation of phenacyl bromides, such as 2-bromo-4'-nitroacetophenone (B1207750), using pyridoxal (B1214274) 5′-phosphate (PLP) as a photosensitizer. mt.com Under irradiation with visible light (e.g., cyan LEDs) in an anaerobic environment, the carbon-bromine bond is cleaved, suggesting a radical-mediated mechanism. mt.com This type of transformation highlights the potential for using light energy to drive selective reactions, offering a green alternative to conventional chemical reductants.

Electrocatalysis: Electrochemical methods provide a catalyst-free and convenient approach for the α-bromination of acetophenones. longdom.org Using a simple biphasic electrolysis setup with sodium bromide as the bromine source, excellent yields and high selectivity can be achieved at room temperature. longdom.org This electro-organic synthesis avoids the need for chemical oxidants, with the electrode serving as a "traceless" reagent, thereby minimizing waste and simplifying product purification.

| Method | Transformation | Key Features |

| Photocatalysis | Reductive Debromination | Uses visible light and a photosensitizer (PLP); proceeds via a radical mechanism under mild, anaerobic conditions. mt.com |

| Electrocatalysis | α-Bromination | Catalyst-free; uses NaBr in a biphasic system; avoids chemical oxidants; conducted at room temperature. longdom.org |

Machine Learning and AI in Predicting this compound Reactivity and Synthesis (If supported by research)

While direct research applying machine learning (ML) and artificial intelligence (AI) to this compound is not yet widely published, the potential for these technologies to revolutionize its synthesis and reactivity prediction is significant. General advancements in the field show that ML models can be trained on reaction data to predict outcomes with high accuracy, even with minimal training sets. wikipedia.org

These interpretable ML models can generate chemical reactivity flowcharts, providing chemists with a deeper, data-driven understanding of how reaction parameters influence outcomes. wikipedia.org For the synthesis of this compound, AI could be employed to:

Predict Reaction Yields: Optimize reaction conditions (temperature, solvent, catalyst) for both the bromination and nitration steps to maximize yield and minimize byproduct formation.

Discover Novel Pathways: Analyze vast datasets of chemical reactions to propose new, more efficient, or greener synthetic routes.

Model Reactivity: Predict how this compound will behave in complex, multicomponent reactions, accelerating the discovery of new applications and derivatives.

This predictive power can augment the creativity of chemists, allowing for more efficient and targeted experimental design, ultimately reducing the time and resources required for research and development. wikipedia.org

Exploration of this compound in Supramolecular Chemistry (If applicable to research)

The application of this compound in the field of supramolecular chemistry is a largely unexplored but potentially fruitful area for future research. Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking.

The structure of this compound contains several functional groups that could participate in these interactions:

The bromine atom can act as a halogen bond donor.

The nitro group's oxygen atoms can act as hydrogen bond acceptors.

The aromatic ring can participate in π-π stacking and cation-π interactions.

The carbonyl group can also serve as a hydrogen bond acceptor.

Given these features, the molecule could potentially be used as a building block for designing complex supramolecular architectures, such as co-crystals, liquid crystals, or functional molecular assemblies. Investigating its self-assembly behavior and its ability to form complexes with other molecules could lead to the development of new materials with novel optical, electronic, or sensing properties.

New Analytical Methodologies for In-situ Monitoring of this compound Reactions

The development of new analytical methodologies, particularly those enabling in-situ and real-time monitoring, is crucial for optimizing the synthesis of this compound. These techniques, often grouped under the umbrella of Process Analytical Technology (PAT), provide a dynamic understanding of reaction kinetics, intermediate formation, and endpoint determination without the need for offline sampling. nih.govbeilstein-journals.org